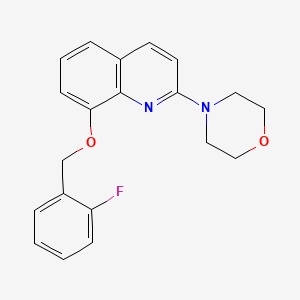

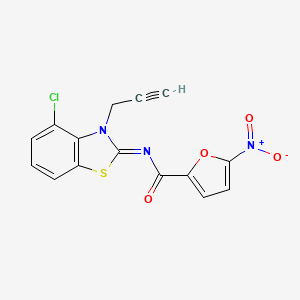

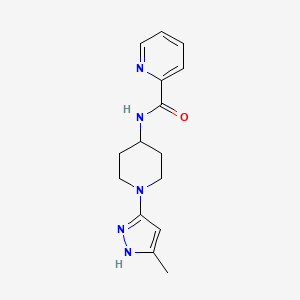

4-(8-((2-Fluorobenzyl)oxy)quinolin-2-yl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(8-((2-Fluorobenzyl)oxy)quinolin-2-yl)morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the quinoline family and has a morpholine ring attached to it.

Scientific Research Applications

Antioxidant Activity

Quinoline derivatives have been found to demonstrate high antioxidant activity . This makes them valuable in research related to oxidative stress, which is implicated in various diseases including cancer, cardiovascular diseases, and neurodegenerative disorders .

Antimalarial Drugs

Some derivatives of quinolone, including alkaloids and quinine, are used as synthetic antimalarial drugs . These derivatives are active against various viruses like enterovirus, ebola, human immunodeficiency virus, and SARS virus .

β2-Adrenoceptor Agonist

8-Hydroxyquinolin-2(1H)-one, an important derivative of quinoline, can act as an excellent β2-adrenoceptor agonist . This makes it valuable in the research and treatment of conditions like asthma and chronic obstructive pulmonary disease.

Antiplatelet Agent

The same derivative, 8-Hydroxyquinolin-2(1H)-one, also exhibits antiplatelet activity . This could make it useful in the prevention of blood clots and related conditions, such as stroke and heart attack.

Antiproliferative Agent

8-Hydroxyquinolin-2(1H)-one has also been found to act as an antiproliferative agent . This means it could potentially be used in cancer research and treatment, as it may help to inhibit the growth and spread of cancer cells.

Drug Research and Development

The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .

Synthesis of Fused Ring Systems

Quinolin-2,4-dione derivatives have been used in the synthesis of fused ring systems . These complex structures are often found in natural products and pharmaceuticals, making this a valuable area of research.

Direct Carbonylation of C–H Bonds

The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation of C–H bonds with CO, CO2, and BTC has been surveyed . This method is practical and quite meaningful for both scientific research and industrial applications .

properties

IUPAC Name |

4-[8-[(2-fluorophenyl)methoxy]quinolin-2-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O2/c21-17-6-2-1-4-16(17)14-25-18-7-3-5-15-8-9-19(22-20(15)18)23-10-12-24-13-11-23/h1-9H,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDBVBINXFZCKHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=C(C=CC=C3OCC4=CC=CC=C4F)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-{[3-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-3-oxobutanoate](/img/structure/B2465056.png)

![4-Chloro-2-{[(3,4-diethoxybenzyl)amino]methyl}phenol](/img/structure/B2465058.png)

![4,5-dimethyl-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2465059.png)

![N-(4-ethoxyphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2465061.png)

![methyl 3-(benzoylamino)-2-oxo-6-[(E)-2-(1,3-thiazol-2-ylamino)ethenyl]-2H-pyran-5-carboxylate](/img/structure/B2465071.png)